molecular formula C11H10N4 B13699479 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole

5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole

Cat. No.: B13699479
M. Wt: 198.22 g/mol
InChI Key: LQIRGZVVKJYMLN-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole is a heterocyclic compound that combines an indole ring with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both indole and triazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents .

Industrial Production Methods

Industrial production of 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole may involve large-scale Fischer indole synthesis followed by triazole formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(1-methyl-1,2,4-triazol-3-yl)-1H-indole

InChI

InChI=1S/C11H10N4/c1-15-7-13-11(14-15)9-2-3-10-8(6-9)4-5-12-10/h2-7,12H,1H3

InChI Key

LQIRGZVVKJYMLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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